2-(4-Methylphenyl)quinoline-4-carboxylic acid
Overview
Description
“2-(4-Methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 20389-05-3. It has a molecular weight of 263.3 and its IUPAC name is 2-(4-methylphenyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13NO2/c1-11-6-8-12(9-7-11)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20) . The dihedral angle between the plane of the carboxy group and the quinoline mean plane is 45.05°, and that between the toluene ring mean plane and the quinoline mean plane is 25.29° .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is reported to be between 204-206°C .Scientific Research Applications
Anticorrosive Materials
Quinoline derivatives, including 2-(4-Methylphenyl)quinoline-4-carboxylic acid, are widely recognized for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion, attributed to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents in quinoline derivatives enhances their adsorption capabilities, further contributing to their utility as anticorrosive agents (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinoline and its derivatives, including this compound, are integral in the synthesis and application of materials for optoelectronic devices. Research highlights their role in the development of luminescent small molecules and chelate compounds, showcasing their potential in photo- and electroluminescence. The incorporation of quinoline fragments into π-extended conjugated systems has been instrumental in creating novel optoelectronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids, including quinoline derivatives, has revealed their inhibitory effects on microbial strains used in the fermentative production of biorenewable chemicals. Understanding the mechanisms of inhibition by these compounds is crucial for developing metabolic engineering strategies to enhance microbial robustness, thereby improving industrial fermentation processes (Jarboe, Royce, & Liu, 2013).
Green Chemistry Synthesis
Quinoline and its derivatives have been the focus of green chemistry approaches, aiming to minimize the use of hazardous chemicals in their synthesis. Such methodologies emphasize the importance of developing environmentally friendly and non-toxic methods for constructing quinoline scaffolds, highlighting the compound's versatility in various biological and industrial applications (Nainwal, Tasneem, Akhtar, Verma, Khan, Parvez, Shaquiquzzaman, Akhter, & Alam, 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
Mode of Action
It is known that quinoline derivatives interact with their targets, potentially leading to inhibition of the target enzymes .
Biochemical Pathways
Given its potential role as an inhibitor of alkaline phosphatases, it may impact pathways regulated by these enzymes .
Pharmacokinetics
The lipophilicity of similar compounds has been shown to influence their activity , which may suggest an impact on bioavailability.
Result of Action
The inhibition of alkaline phosphatases could potentially lead to changes in phosphate metabolism and related cellular processes .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-(4-Methylphenyl)quinoline-4-carboxylic acid can be achieved through a multistep synthesis pathway involving several reactions.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "2-nitrobenzaldehyde", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium sulfite", "sodium hydroxide", "chloroacetic acid" ], "Reaction": [ "Step 1: Synthesis of 4-methyl-2-nitrobenzaldehyde by nitration of 4-methylbenzaldehyde with nitric acid and sulfuric acid.", "Step 2: Reduction of 4-methyl-2-nitrobenzaldehyde to 4-methyl-2-aminobenzaldehyde using sodium borohydride in the presence of sodium hydroxide.", "Step 3: Condensation of 4-methyl-2-aminobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-(4-methylphenyl)-3-oxobutanoic acid.", "Step 4: Cyclization of 2-(4-methylphenyl)-3-oxobutanoic acid using copper sulfate and sodium sulfite to form 2-(4-methylphenyl)quinoline-4-carboxylic acid.", "Step 5: Esterification of 2-(4-methylphenyl)quinoline-4-carboxylic acid with chloroacetic acid in the presence of sodium hydroxide to form the final product, 2-(4-Methylphenyl)quinoline-4-carboxylic acid." ] } | |
CAS No. |
20389-05-3 |
Molecular Formula |
C17H12NO2- |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20)/p-1 |
InChI Key |
CKOMAFAOCHXEQX-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Q1: What is the molecular formula and structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid?
A1: While the abstract does not explicitly state the molecular weight, it provides the molecular formula of the compound, which is C17H13NO2 []. Based on this formula, the molecular weight can be calculated as 263.28 g/mol. The structure, as inferred from the name and confirmed by the abstract's description of planes and angles, consists of a quinoline ring system with a carboxylic acid group at the 4-position and a 4-methylphenyl group substituted at the 2-position.
Q2: What types of intermolecular interactions are present in the crystal structure of this compound?
A2: The abstract mentions that molecules of this compound interact in the crystal structure through hydrogen bonding and C–H⋯O interactions []. Specifically, O—H⋯.N hydrogen bonds link molecules into chains along the b-axis, and these chains are further connected by C—H⋯O interactions to form two-dimensional networks parallel to the ab plane.
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